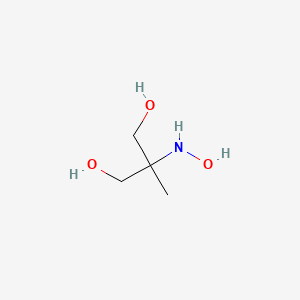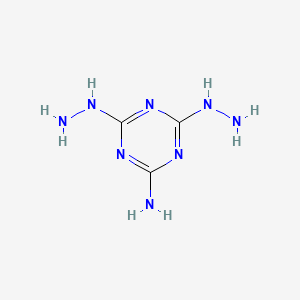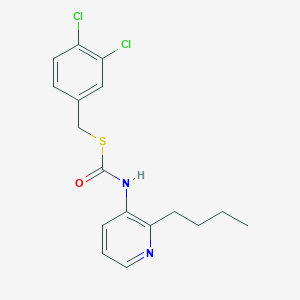
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide is a quaternary ammonium compound with a quinolinium core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide typically involves the reaction of 6-chloro-2-methylquinoline with p-(dimethylamino)benzyl chloride in the presence of a suitable base, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinolinium compounds.
科学研究应用
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular functions.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-(p-(dimethylamino)phenylazo)benzothiazole
- 6-Chloro-2-(p-(dimethylamino)phenylazo)benzoxazole
- 6-Chloro-2-(p-(dimethylamino)phenylazo)benzimidazole
Uniqueness
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide is unique due to its quinolinium core structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
25413-37-0 |
|---|---|
分子式 |
C18H18ClIN2 |
分子量 |
424.7 g/mol |
IUPAC 名称 |
4-(6-chloro-1-methylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C18H18ClN2.HI/c1-20(2)16-8-4-13(5-9-16)17-10-6-14-12-15(19)7-11-18(14)21(17)3;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
AKYDETUZJRILES-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(C=CC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



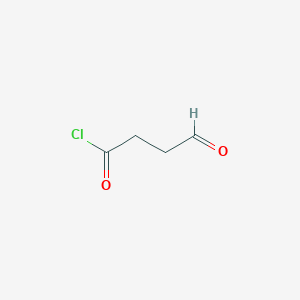
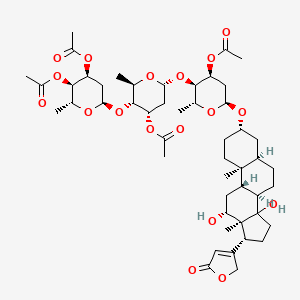

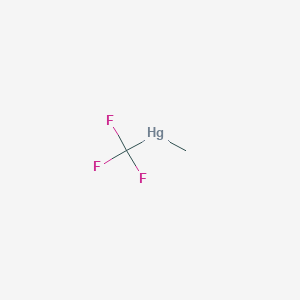
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
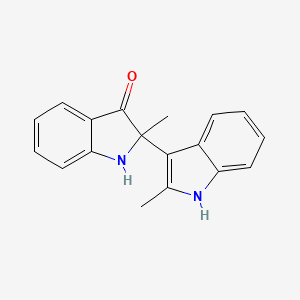
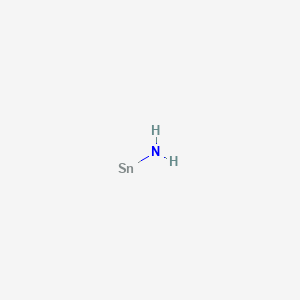
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
